molecular formula C12H22N2O B7807219 N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide

N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide

Cat. No.: B7807219
M. Wt: 210.32 g/mol
InChI Key: LUYYISREGSZIQD-UHFFFAOYSA-N
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Description

N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide: is a chemical compound that features a cyclopentanecarboxamide group attached to a piperidin-4-ylmethyl moiety. This compound is part of a broader class of organic compounds known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with piperidine-4-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide serves as a building block for the synthesis of more complex molecules. It is used in the development of new chemical entities and in studying reaction mechanisms.

Biology: This compound has potential biological applications, including its use as a precursor in the synthesis of bioactive molecules. It may also be used in biological assays to study enzyme inhibition or receptor binding.

Medicine: In the medical field, derivatives of this compound could be explored for their therapeutic potential. It may be used in drug discovery programs targeting various diseases such as cancer, inflammation, or infectious diseases.

Industry: In industry, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would vary based on the specific application and derivatives involved.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Cyclopentanecarboxamide derivatives

  • Other amide-containing compounds

Uniqueness: N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds. Its applications in various fields highlight its versatility and potential for further research and development.

Properties

IUPAC Name

N-(piperidin-4-ylmethyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c15-12(11-3-1-2-4-11)14-9-10-5-7-13-8-6-10/h10-11,13H,1-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYYISREGSZIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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